An In-depth Technical Guide to 5,6,7-trifluoro-1H-indole-2-carboxylic acid: Synthesis, Properties, and Reactivity
An In-depth Technical Guide to 5,6,7-trifluoro-1H-indole-2-carboxylic acid: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7-Trifluoro-1H-indole-2-carboxylic acid is a halogenated derivative of the indole-2-carboxylic acid scaffold, a core structure in numerous pharmacologically active compounds. The strategic placement of fluorine atoms on the benzene ring significantly modulates the molecule's physicochemical and biological properties. This guide provides a comprehensive overview of the known chemical properties, synthesis strategies, and expected reactivity of 5,6,7-trifluoro-1H-indole-2-carboxylic acid, offering valuable insights for its application in medicinal chemistry and materials science.
The incorporation of fluorine into organic molecules is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] In the context of indole derivatives, fluorination can influence the electronic properties of the heterocyclic ring system, thereby affecting its reactivity and interaction with biological targets.[4] Indole-2-carboxylic acids, in particular, have been identified as promising scaffolds for the development of various therapeutic agents, including inhibitors of HIV-1 integrase.[5][6]
Physicochemical Properties
Detailed experimental data for 5,6,7-trifluoro-1H-indole-2-carboxylic acid is not extensively available in public literature. However, based on supplier information and computational predictions for its methyl ester, we can summarize its core properties.[7][8][9]
| Property | Value | Source |
| Molecular Formula | C₉H₄F₃NO₂ | [8][9] |
| Molecular Weight | 215.13 g/mol | [8][9] |
| Physical State | Solid | [9] |
| CAS Number | 247564-70-1 | [8][9] |
| Topological Polar Surface Area (TPSA) (of methyl ester) | 42.09 Ų | [7] |
| logP (of methyl ester) | 2.37 | [7] |
Synthesis Strategies
A specific, detailed synthesis protocol for 5,6,7-trifluoro-1H-indole-2-carboxylic acid is not published. However, established methods for the synthesis of substituted indole-2-carboxylic acids can be adapted. The most probable synthetic routes would involve the Fischer indole synthesis or the Hemetsberger-Knittel synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. The general workflow would involve the reaction of a suitably substituted phenylhydrazine with a pyruvate derivative.
Caption: Proposed Fischer Indole Synthesis Route.
Experimental Protocol (Hypothetical):
-
Hydrazone Formation:
-
Dissolve 2,3,4-trifluorophenylhydrazine in a suitable solvent such as ethanol.
-
Add an equimolar amount of pyruvic acid or an ester thereof (e.g., ethyl pyruvate).
-
Stir the mixture at room temperature until the formation of the phenylhydrazone is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Isolate the hydrazone product by filtration or extraction.
-
-
Cyclization:
-
Suspend the dried hydrazone in a high-boiling point solvent or use a solid-phase acid catalyst.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride.
-
Heat the reaction mixture to induce cyclization and the elimination of ammonia.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.
-
Purify the crude 5,6,7-trifluoro-1H-indole-2-carboxylic acid by recrystallization or column chromatography. If an ester was used, subsequent hydrolysis would be necessary.
-
Hemetsberger-Knittel Synthesis
The Hemetsberger-Knittel synthesis provides an alternative route to 2-carboxyindoles from α-azido-α,β-unsaturated esters.
Caption: Proposed Hemetsberger-Knittel Synthesis Route.
Experimental Protocol (Hypothetical):
-
Condensation:
-
Dissolve 2,3,4-trifluorobenzaldehyde and ethyl azidoacetate in a suitable solvent like ethanol.
-
Add a base, such as sodium ethoxide, at a low temperature to catalyze the condensation reaction.
-
Stir the mixture until the formation of ethyl 2-azido-3-(2,3,4-trifluorophenyl)acrylate is complete (monitored by TLC).
-
Isolate the product by extraction and purify if necessary.
-
-
Cyclization and Hydrolysis:
-
Heat the purified α-azido cinnamate ester in a high-boiling point solvent (e.g., xylene) to induce thermal cyclization via a nitrene intermediate.
-
This will yield ethyl 5,6,7-trifluoro-1H-indole-2-carboxylate.
-
The resulting ester can then be hydrolyzed to the desired carboxylic acid using standard procedures, such as refluxing with aqueous sodium hydroxide followed by acidification.
-
Chemical Reactivity
The chemical reactivity of 5,6,7-trifluoro-1H-indole-2-carboxylic acid is dictated by the interplay of the electron-rich indole nucleus, the deactivating carboxylic acid group at the 2-position, and the strongly electron-withdrawing trifluoro substitution on the benzene ring.
Reactivity of the Indole Ring
The indole ring is generally susceptible to electrophilic attack, with the C3 position being the most nucleophilic.[10][11][12] However, the presence of the electron-withdrawing carboxylic acid group at C2 and the three fluorine atoms on the benzene ring will significantly decrease the nucleophilicity of the indole system.
-
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to be significantly slower compared to unsubstituted indole. Harsh reaction conditions may be required, and the regioselectivity might be altered. The C3 position is still the most likely site of attack, but the reduced reactivity could lead to side reactions or require more potent electrophiles.
Caption: General Electrophilic Substitution at the C3 Position.
-
Nucleophilic Aromatic Substitution: The heavily fluorinated benzene ring makes the molecule a potential candidate for nucleophilic aromatic substitution, a reaction not typical for unsubstituted indoles. Strong nucleophiles could potentially displace one of the fluorine atoms, particularly the one at the C7 position, which is ortho to the pyrrole ring fusion.
Reactivity of the Carboxylic Acid Group
The carboxylic acid group at the C2 position can undergo typical reactions of carboxylic acids.[4]
-
Esterification: Reaction with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) will yield the corresponding esters.
-
Amide Formation: Coupling with amines using standard coupling reagents (e.g., DCC, EDC) will produce amides. This is a common strategy in medicinal chemistry to generate libraries of compounds for biological screening.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding alcohol, 2-(hydroxymethyl)-5,6,7-trifluoro-1H-indole.
-
Decarboxylation: While indole-2-carboxylic acids are generally more stable than their 3-isomers, decarboxylation can be achieved under harsh thermal conditions, potentially with a copper catalyst, to yield 5,6,7-trifluoro-1H-indole.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected features in NMR and IR spectroscopy can be predicted based on the structure and data from analogous compounds.[5][13][14]
-
¹H NMR:
-
A broad singlet for the N-H proton, typically downfield (>11 ppm).
-
A singlet for the C3-H proton, likely in the range of 7.0-7.5 ppm.
-
A complex multiplet for the C4-H proton, coupled to the adjacent fluorine atoms.
-
A downfield singlet for the carboxylic acid proton (>12 ppm), which may be broad and exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal for the carboxylic carbon around 160-170 ppm.
-
Signals for the fluorinated carbons (C5, C6, C7) will show characteristic C-F coupling.
-
Signals for the other aromatic and pyrrole carbons.
-
-
¹⁹F NMR:
-
Three distinct signals for the fluorine atoms at C5, C6, and C7, each showing coupling to each other and to the adjacent protons.
-
-
FT-IR:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid, expected around 1680-1710 cm⁻¹.
-
An N-H stretch around 3300-3400 cm⁻¹.
-
Strong C-F stretching bands in the fingerprint region (1000-1300 cm⁻¹).
-
Applications and Future Directions
5,6,7-Trifluoro-1H-indole-2-carboxylic acid is a valuable building block for the synthesis of novel therapeutic agents and functional materials. The trifluorinated benzene ring offers a unique substitution pattern that can be exploited to fine-tune the biological activity and pharmacokinetic properties of lead compounds.
-
Medicinal Chemistry: Its structural similarity to known bioactive indole-2-carboxylic acids suggests potential applications as an antiviral (e.g., HIV integrase inhibitors), anticancer, and antimicrobial agent.[1][5][6] The fluorine atoms can enhance binding to target proteins through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.
-
Materials Science: Fluorinated aromatic compounds are of interest in materials science for the development of organic electronics and liquid crystals due to their unique electronic and self-assembly properties.
Further research is warranted to fully elucidate the experimental properties and reactivity of this compound. The development of a robust and scalable synthesis would enable its broader application in various fields of chemical research.
References
-
El-Sayed, N. N. E., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20035-20061. [Link]
-
Yorishiro, K. 5,6,7-Trifluoro-1H-indole-2-carboxylic acid. [Link]
-
Art-Prom, T., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(24), 8079. [Link]
-
MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(14), 2527–2538. [Link]
-
Singh, V. K., et al. (2021). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 249, 109849. [Link]
-
Chem LibreTexts. Electrophilic substitution at the indole. [Link]
-
Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8031. [Link]
-
PubChem. 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid. [Link]
-
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 14(12), 2419-2428. [Link]
-
INDOFINE Chemical Company. 5-FLUORO-1H-INDOLE-2-CARBOXYLIC ACID. [Link]
-
Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(1), 163-172. [Link]
-
de Souza, M. V. N., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(15), 11488–11505. [Link]
-
SpectraBase. 1H-Indole-2-carboxylic acid, 5-fluoro-3-formyl-, methyl ester. [Link]
-
Reddit. 5-fluoroindole reactivity. [Link]
-
Guinchard, X., & Rouquié, E. (2022). Unbiased C3‐Electrophilic Indoles: Triflic Acid Mediated C3‐Regioselective Hydroarylation of N−H Indoles. Angewandte Chemie International Edition, 61(28), e202203496. [Link]
-
SpectraBase. 5-Fluoro-1H-indole. [Link]
-
Mayr, H., & Westermaier, M. (2007). Electrophilic Substitutions of Indoles and Pyrroles: Kinetics and Synthetic Applications. European Journal of Organic Chemistry, 2007(32), 5309-5320. [Link]
-
Sanna, C., et al. (2018). Electrophilic Substitution Reactions of Indoles. In Topics in Heterocyclic Chemistry (Vol. 53, pp. 1-46). Springer, Cham. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. jackwestin.com [jackwestin.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. connectsci.au [connectsci.au]
- 9. hoffmanchemicals.com [hoffmanchemicals.com]
- 10. Electrophilic substitution at the indole [quimicaorganica.org]
- 11. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Indole-2-carboxylic acid(1477-50-5) 13C NMR [m.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
